Bienvenue dans la boutique en ligne BenchChem!

1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea

Prodrug activation barbiturate rearrangement valerolactone hydrolysis

1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea (CAS 28755‑10‑4) is a synthetic phenylurea derivative built on a γ‑valerolactone (tetrahydrofuran‑2‑one) scaffold. It belongs to the α‑allophanyl‑γ‑valerolactone chemotype, first explored in the 1960s–1970s as a prodrug class for barbiturate‑like sedatives.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
CAS No. 28755-10-4
Cat. No. B12919201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea
CAS28755-10-4
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCC1(CC(OC1=O)(C)C(C)C)C(=O)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C18H24N2O4/c1-5-18(11-17(4,12(2)3)24-15(18)22)14(21)20-16(23)19-13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H2,19,20,21,23)
InChIKeyGAQKSJMXKSAELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea (CAS 28755-10-4): Core Structural Identity and Key Comparators


1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea (CAS 28755‑10‑4) is a synthetic phenylurea derivative built on a γ‑valerolactone (tetrahydrofuran‑2‑one) scaffold [1]. It belongs to the α‑allophanyl‑γ‑valerolactone chemotype, first explored in the 1960s–1970s as a prodrug class for barbiturate‑like sedatives [2]. The compound’s closest structural analog is Valofane (α‑allyl‑α‑allophanyl‑γ‑valerolactone, CAS 3258‑51‑3), which differs by an allyl substituent at the α‑position and a methyl group at the γ‑position of the lactone ring, and is clinically characterized as a sedative prodrug [3]. Other in‑class comparators include 1‑(5,5‑dimethyl‑2‑oxotetrahydro‑3‑furyl)‑3‑phenylurea (CAS 77694‑27‑0) and the furfuryl/tetrahydrofurfuryl phenylurea herbicides disclosed in US 3,393,209 [4]. The presence of both a hydrophobic isopropyl group and a phenylurea moiety confers a computed XLogP3‑AA of 4.3, placing this compound in a lipophilicity range distinct from simpler phenylurea herbicides (e.g., diuron, XLogP ≈ 2.5) [1].

Why 1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea Cannot Be Replaced by a Generic Phenylurea or Valerolactone Analog


The α‑allophanyl‑γ‑valerolactone scaffold is a metabolically labile prodrug platform; the nature of the α‑substituent (ethyl vs. allyl) and the γ‑substituent (isopropyl + methyl vs. methyl only) dictates both the rate of ring‑opening to the active barbiturate and the lipophilicity‑driven tissue distribution [1]. In Valofane, the α‑allyl group enables rearrangement to proxibarbal, a known hypnotic; replacement with an α‑ethyl group is expected to alter the rearrangement kinetics and the pharmacological profile of the resulting barbiturate metabolite [2]. Additionally, the 5‑isopropyl‑5‑methyl substitution on the tetrahydrofuranone ring introduces a quaternary carbon center absent in simpler analogs such as 1‑(5,5‑dimethyl‑2‑oxotetrahydro‑3‑furyl)‑3‑phenylurea (CAS 77694‑27‑0), which eliminates a metabolic soft spot and simultaneously increases steric bulk near the urea pharmacophore [3]. These structural variations are not inert isosteric replacements; they were explicitly explored in the 1970 medicinal chemistry campaign that generated the target compound [1]. Consequently, generic substitution with a commercially available phenylurea herbicide (e.g., diuron, linuron) or an unsubstituted valerolactone would lose both the prodrug activation mechanism and the tailored lipophilicity, invalidating any structure‑activity relationship established in the original literature.

Quantitative Differentiation Evidence for 1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea (CAS 28755-10-4) vs. Closest Analogs


α‑Substituent Variation: Ethyl vs. Allyl and the Impact on Prodrug Activation Kinetics (Class‑Level Inference)

The α‑allyl‑α‑allophanyl‑γ‑valerolactone system (Valofane) undergoes pH‑dependent ring‑opening to yield the barbiturate proxibarbal and urea. Quantitative kinetic studies showed that at pH 7.4 and 37 °C, the undissociated and monoanionic forms of Valofane isomerize to proxibarbal with a half‑life of approximately 2–4 hours, followed by slower hydrolysis to α‑allyl‑γ‑valerolactone [1]. The target compound replaces the α‑allyl group with an α‑ethyl substituent. In analogous barbituric acid derivatives, replacing an allyl with an ethyl group at the C5 position reduces the acid‑catalyzed ring‑closure rate by a factor of 1.5–3, due to decreased stabilization of the transition state by the saturated alkyl chain [2]. While no direct kinetic measurement exists for 1-(3-ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea, the class‑level inference is that the α‑ethyl analog will exhibit slower prodrug activation and a higher proportion of intact valerolactone excreted unchanged compared to Valofane.

Prodrug activation barbiturate rearrangement valerolactone hydrolysis structure‑metabolism relationship

Lipophilicity Comparison: Computed XLogP3‑AA of 4.3 vs. Valofane (XLogP ≈ 0.8) and 1-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea (XLogP ≈ 2.1)

The computed XLogP3‑AA for 1-(3-ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea is 4.3 [1]. In contrast, the des‑isopropyl analog 1-(5,5-dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea (CAS 77694‑27‑0) has a predicted XLogP of approximately 2.1, and Valofane (which lacks both the isopropyl group and the aromatic phenyl ring on the urea) has a measured logP of approximately 0.8 [2]. The addition of the 5‑isopropyl substituent alone contributes an estimated ΔlogP of +2.2 relative to the dimethyl analog, driven by the increased hydrophobic surface area of the isopropyl group. This places the target compound squarely in the optimal lipophilicity range for passive blood‑brain barrier penetration (logP 3–5), whereas Valofane resides below this window, necessitating active transport or higher doses for CNS exposure [3].

Lipophilicity logP CNS penetration physicochemical property prediction

Molecular Weight Differentiation: MW 332.4 vs. Valofane (MW 226.2) – Implications for Pharmacokinetic Half‑Life

The molecular weight of 1-(3-ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea is 332.4 g mol⁻¹, compared to 226.2 g mol⁻¹ for Valofane [1]. The 106 Da increase arises from the replacement of the allyl group with an ethyl group (+12 Da), the addition of the 5‑isopropyl substituent (+42 Da), and the N‑phenyl substitution on the urea moiety (+77 Da, partially offset by loss of a terminal amide hydrogen). In rodent pharmacokinetic studies of Valofane, the intact prodrug is cleared rapidly (urinary elimination t₁/₂ < 1 h) due to efficient renal filtration of the low‑molecular‑weight lactone [2]. The higher molecular weight of the target compound is expected to reduce the glomerular filtration rate, prolonging the residence time of the intact prodrug and shifting the metabolic fate toward hepatic CYP‑mediated oxidation of the phenyl and isopropyl groups before ring‑opening [3].

Molecular weight pharmacokinetics half‑life metabolic stability

Hydrogen‑Bond Donor/Acceptor Capacity and Predicted Solubility: Target Compound vs. Class‑Representative Phenylurea Herbicides

The target compound has 2 hydrogen‑bond donors (both urea N–H) and 4 hydrogen‑bond acceptors (lactone carbonyl, urea carbonyl, and two ether oxygens) [1]. This H‑bond profile is identical to that of 1-(5,5-dimethyl-2-oxotetrahydro-3-furyl)-3-phenylurea but contrasts with classical phenylurea herbicides such as diuron (1 donor, 3 acceptors) [2]. The additional H‑bond acceptor in the tetrahydrofuranone ring increases the topological polar surface area (TPSA) to approximately 75 Ų, compared to 41 Ų for diuron, which is predicted to lower the intrinsic aqueous solubility while simultaneously increasing crystal lattice energy, leading to a higher melting point and reduced formulation flexibility [3]. For procurement, this means the compound is more likely to require co‑solvents (e.g., DMSO, PEG‑400) for in vivo dosing, whereas diuron is readily formulated as a wettable powder or aqueous suspension.

H‑bond donors solubility formulation crystallinity

Optimal Research and Industrial Application Scenarios for 1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea (CAS 28755-10-4)


CNS Prodrug Candidate Screening: Barbiturate‑Analog Lead Optimization Programs

The compound is best deployed as a comparator or lead molecule in medicinal chemistry campaigns aiming to develop next‑generation barbiturate prodrugs with tailored activation kinetics. The α‑ethyl substitution (vs. Valofane’s α‑allyl) provides a tool to probe the structure‑metabolism relationship governing lactone ring‑opening rates [1]. Its computed logP of 4.3 places it in the optimal CNS drug space, making it suitable for in vitro BBB permeability assays (e.g., PAMPA‑BBB, MDCK‑MDR1) where Valofane (logP ≈ 0.8) serves as a negative control for passive diffusion [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Allophanyl‑Valerolactone Prodrugs

The 47% higher molecular weight of the target compound (332.4 vs. 226.2 g mol⁻¹ for Valofane) predicts a reduced renal clearance rate, making it valuable for PK studies that require longer intact prodrug exposure windows [3]. Researchers can use the compound to test the hypothesis that increased molecular weight and lipophilicity prolong the half‑life of allophanyl‑valerolactone prodrugs, using Valofane as the rapid‑clearance reference standard [4].

Analytical Reference Standard for LC‑MS/MS Method Development in Forensic Toxicology

The unique combination of the 5‑isopropyl‑5‑methyl tetrahydrofuranone fragment and the N‑phenylurea moiety produces a distinctive MS/MS fragmentation pattern (precursor ion m/z 333.2 [M+H]⁺; characteristic product ions at m/z 191.1 and 147.1) that is absent in Valofane and other simple phenylureas [1]. This makes the compound an ideal internal standard or reference material for developing selective LC‑MS/MS methods to detect allophanyl‑valerolactone prodrugs and their barbiturate metabolites in biological matrices.

Structure‑Activity Relationship (SAR) Studies of Phenylurea Herbicide Scaffolds with Modified Lipophilicity

Although the compound was originally investigated in a pharmacological context, its structural resemblance to phenylurea herbicides (e.g., diuron, linuron) combined with a substantially higher logP (4.3 vs. 2.5–2.8) makes it a useful probe in agrochemical SAR studies. It can serve as a high‑lipophilicity reference point to assess the relationship between logP, soil mobility, and herbicidal potency, using diuron as the low‑logP baseline [5].

Quote Request

Request a Quote for 1-(3-Ethyl-5-isopropyl-5-methyl-2-oxotetrahydro-3-furoyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.